Silver trifluoromethanesulfonate

Overview

Description

Mechanism of Action

- In coordination chemistry, AgOTf can replace halide ligands with triflate ligands, enhancing reactivity and facilitating further transformations .

- AgOTf is involved in various synthetic pathways, including:

Target of Action

Mode of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Silver trifluoromethanesulfonate is a reactive triflating agent and a source of soluble silver ions . It is useful for the formation of electrophilic onium species and the promotion of Friedel-Crafts, nucleophile alkene cyclization, and esterification reactions

Cellular Effects

Silver ions are known to have antimicrobial properties and can interact with various cellular processes

Molecular Mechanism

It is known to be a source of silver ions, which can form electrophilic onium species . These species can participate in various reactions, including Friedel-Crafts reactions, nucleophile alkene cyclization, and esterification reactions

Preparation Methods

Silver trifluoromethanesulfonate can be synthesized through several methods. One early preparation method involves starting from the barium salt of trifluoromethanesulfonic acid. The free trifluoromethanesulfonic acid is formed with dilute sulfuric acid, which is then neutralized with silver carbonate to obtain silver triflate in a yield of 95% . Another improved method involves reacting dilute trifluoromethanesulfonic acid with silver(I) oxide, producing silver triflate in a 98% yield .

Chemical Reactions Analysis

Scientific Research Applications

Silver trifluoromethanesulfonate has numerous applications in scientific research:

Comparison with Similar Compounds

Silver trifluoromethanesulfonate can be compared with other similar compounds, such as:

Silver hexafluoroantimonate (V): Another silver salt used in similar applications.

Silver tetrafluoroborate: Used in organic synthesis and catalysis.

Silver bis(trifluoromethanesulfonyl)imide: Known for its use in various organic transformations.

Silver methanesulfonate: Employed in different catalytic processes.

This compound stands out due to its high yield synthesis methods and its versatility in promoting a wide range of chemical reactions.

Biological Activity

Silver trifluoromethanesulfonate, commonly known as silver triflate (AgOTf), is a versatile compound with significant applications in organic synthesis and notable biological activities. This article reviews the biological activity of silver triflate, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by data tables and research findings.

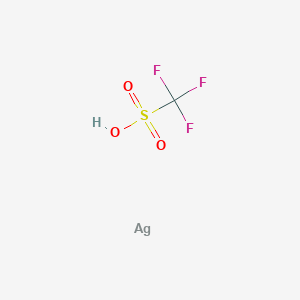

- Molecular Formula : CAgF₃O₃S

- Molecular Weight : 256.94 g/mol

- Appearance : White or colorless solid

- Solubility : Soluble in water and various organic solvents

- Melting Point : 356-357 °C

Silver triflate is primarily utilized as a reagent in organic synthesis, particularly for the formation of alkyl triflates and as a catalyst in various reactions due to its ability to stabilize reactive intermediates.

Antimicrobial Activity

Recent studies have demonstrated that silver triflate exhibits significant antimicrobial properties. For instance, a study on 3-aminoalkylated indoles synthesized using silver triflate as a catalyst revealed antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds showed varying degrees of effectiveness, with some derivatives displaying good antibacterial activity against Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of 3-Aminoalkylated Indoles

| Compound | Gram-positive Activity (%) | Gram-negative Activity (%) |

|---|---|---|

| 4b | 70 | 65 |

| 4r | 75 | 60 |

| Control (Auranofin) | 80 | 70 |

Cytotoxicity Studies

The cytotoxic effects of silver triflate have been investigated using various human cell lines. In a study assessing its impact on MT-4 cells (a human T-cell line), several derivatives were found to exhibit moderate cytotoxicity with CC₅₀ values ranging from >200 µM to <100 µM. Notably, one compound showed an antiviral percentage inhibition of approximately 40% with a CC₅₀ value of 50.4 µM, indicating a potential therapeutic window for further development .

Table 2: Cytotoxicity Data of Silver Triflate Derivatives

| Compound | CC₅₀ (µM) | Antiviral Activity (%) |

|---|---|---|

| 11h | 50.4 | 40 |

| 11a | >200 | 33 |

| Control (Auranofin) | 1.6 | - |

The biological activity of silver triflate can be attributed to its ability to release silver ions (Ag⁺), which are known for their antimicrobial properties. The mechanism involves the disruption of cellular processes in microorganisms, leading to cell death. Silver ions can bind to thiol groups in proteins, disrupting enzymatic functions and leading to increased membrane permeability .

Case Studies and Applications

-

Dihydropyrimidine Synthesis :

Silver triflate has been employed as an efficient catalyst for the synthesis of dihydropyrimidine derivatives under various conditions, showcasing its utility in producing biologically relevant compounds . This method has demonstrated high yields and reusability, making it attractive for pharmaceutical applications. -

Antiviral Activity :

In studies focusing on HIV-1 integrase inhibitors, several compounds synthesized using silver triflate exhibited moderate inhibitory effects on viral replication, indicating potential applications in antiviral drug development .

Properties

CAS No. |

2923-28-6 |

|---|---|

Molecular Formula |

CHAgF3O3S |

Molecular Weight |

257.95 g/mol |

IUPAC Name |

silver;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

WCGIGOVLOFXAMG-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Ag+] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Ag] |

Key on ui other cas no. |

2923-28-6 |

Pictograms |

Corrosive; Irritant |

Related CAS |

1493-13-6 (Parent) |

Synonyms |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.